N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
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Overview
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic organic compound characterized by its unique quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a substitution reaction, often using ethyl halides under basic conditions.
Formation of the Pentanamide Moiety: The final step involves the formation of the pentanamide group through an amidation reaction, typically using pentanoic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7-methoxy-1-naphthyl)ethyl)acetamide
- N-(2-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
Uniqueness
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties .
Biological Activity
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a pentanamide functional group. The molecular formula is C15H20N2O, with a molecular weight of approximately 300.4 g/mol. Its structure is critical for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with several molecular targets:
- Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
- Anti-inflammatory Activity : Compounds with a quinoline backbone have demonstrated anti-inflammatory properties by modulating pathways such as NF-κB signaling. This modulation can lead to reduced production of pro-inflammatory cytokines .
- Antimicrobial Properties : The quinoline scaffold is known for its antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
In Vitro Studies
Several studies have focused on the in vitro biological activities of this compound and related compounds:
Case Studies
- Neuroprotective Effects : In a model of scopolamine-induced memory impairment in mice, administration of this compound improved learning and memory functions. This suggests that it may counteract cognitive deficits associated with Alzheimer's disease .
- Cardioprotective Properties : Research indicated that similar compounds could mitigate oxidative stress and apoptosis in cardiac tissues under ischemic conditions. This opens avenues for exploring the cardioprotective potential of this compound .
Potential Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for treating Alzheimer's disease.
- Inflammatory Disorders : The anti-inflammatory properties could be leveraged in conditions characterized by chronic inflammation.
- Infectious Diseases : The antimicrobial efficacy suggests potential applications in treating bacterial infections resistant to current antibiotics.
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXGGZCUSYHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.